

Steroid sulfatase-IN-3 chemical structure and properties

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Compound of Interest

Compound Name: Steroid sulfatase-IN-3

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Steroid Sulfatase-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates to their active forms. Its role in supplying estrogens to hormone-dependent tumors has made it a significant target for therapeutic intervention in cancers such as breast and endometrial cancer. **Steroid sulfatase-IN-3**, also identified as compound 1q, is a potent, non-steroidal, irreversible inhibitor of STS. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **Steroid sulfatase-IN-3**, including detailed experimental protocols for its synthesis and evaluation, to support further research and development in this area.

Chemical Structure and Properties

Steroid sulfatase-IN-3 is an aryl sulfamate derivative containing an adamantyl moiety. Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Steroid Sulfatase-IN-3



Property	Value	
IUPAC Name	2-chlorophenyl N-[(4-(adamantan-1-ylcarbamoyl)phenyl)carbamoyl]sulfamate	
Synonyms	Compound 1q	
CAS Number	2413880-53-0[1]	
Molecular Formula	C24H26CIN3O5S	
Molecular Weight	504.0 g/mol	

(Data sourced from chemical supplier information and the primary literature)

Biological Activity

Steroid sulfatase-IN-3 has been demonstrated to be a highly potent inhibitor of the steroid sulfatase enzyme and exhibits significant antiproliferative effects on estrogen-dependent breast cancer cells.

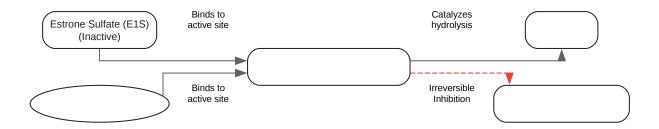
Table 2: Biological Activity of Steroid Sulfatase-IN-3

Assay	Cell Line/Enzyme Source	IC50	Reference
Steroid Sulfatase Inhibition (cell-free)	Human Placental Microsomes	25.8 nM	[2]
Steroid Sulfatase Inhibition (whole cell)	JEG-3 (human placental choriocarcinoma)	150 nM	[3][4]
Antiproliferative Activity	T-47D (estrogen- dependent breast cancer)	1.04 μΜ	[2]

Mechanism of Action



Steroid sulfatase-IN-3 acts as an irreversible inhibitor of steroid sulfatase. The mechanism of irreversible inhibition by aryl sulfamate-based inhibitors involves the sulfamoyl group targeting a formylglycine residue within the active site of the STS enzyme. This leads to a covalent modification of the enzyme, rendering it permanently inactive.



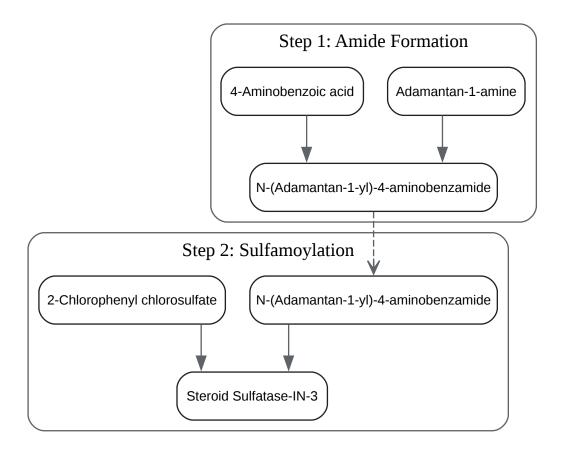
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Figure 1. Simplified signaling pathway of STS action and inhibition.

Experimental Protocols Synthesis of Steroid Sulfatase-IN-3 (Compound 1q)

The synthesis of **Steroid sulfatase-IN-3** is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, please refer to the primary literature by El-Gamal MI, et al. (2020).[3][4]





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Figure 2. General synthesis workflow for Steroid Sulfatase-IN-3.

General Procedure:

- Amide Formation: 4-Aminobenzoic acid is coupled with adamantan-1-amine to form N-(adamantan-1-yl)-4-aminobenzamide. This reaction is typically carried out using standard peptide coupling reagents.
- Sulfamoylation: The resulting amide is then reacted with a sulfamoylating agent, such as 2chlorophenyl chlorosulfate, in the presence of a base to yield the final product, Steroid sulfatase-IN-3.[3][4]

Steroid Sulfatase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of the compound on the STS enzyme.

Materials:



- Human placental microsomes (source of STS)
- [3H]-Estrone-3-sulfate (substrate)
- Toluene (for extraction)
- Scintillation fluid
- Test compound (Steroid sulfatase-IN-3)
- · Tris-HCl buffer

Protocol:

- Prepare serial dilutions of Steroid sulfatase-IN-3.
- In a reaction tube, combine the human placental microsomes, Tris-HCl buffer, and the test compound dilution.
- Pre-incubate the mixture.
- Initiate the enzymatic reaction by adding [3H]-Estrone-3-sulfate.
- Incubate at 37°C.
- Stop the reaction by adding an appropriate quenching agent.
- Extract the product, [3H]-Estrone, with toluene.
- Measure the radioactivity of the toluene layer using a scintillation counter.
- Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

T-47D Cell Proliferation Assay

This assay assesses the antiproliferative activity of the compound on estrogen-dependent breast cancer cells.



Materials:

- T-47D human breast cancer cell line
- Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
- Test compound (Steroid sulfatase-IN-3)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- DMSO
- 96-well plates

Protocol:

- Seed T-47D cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Steroid sulfatase-IN-3. Include a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Steroid sulfatase-IN-3 is a potent and irreversible inhibitor of steroid sulfatase with demonstrated antiproliferative activity against hormone-dependent breast cancer cells. Its well-defined chemical structure and biological activity make it a valuable tool for researchers



investigating the role of steroid sulfatase in various physiological and pathological processes. The experimental protocols provided herein offer a foundation for the synthesis and further evaluation of this and similar compounds in the pursuit of novel therapeutics for hormone-dependent diseases.

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